molecular formula C18H13ClFNO2S2 B3628256 (5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3628256
M. Wt: 393.9 g/mol
InChI Key: ILFPCEQTEJWVCC-CXUHLZMHSA-N
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Description

(5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include the use of catalysts such as piperidine or acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The specific methods can vary depending on the desired scale and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, thiazolidinone derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antidiabetic effects.

Industry

Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chlorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-(4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-(3-chloro-4-fluorophenyl)-5-(benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds helps in understanding the structure-activity relationship and optimizing its properties for specific applications.

Properties

IUPAC Name

(5E)-3-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO2S2/c1-2-23-13-6-3-11(4-7-13)9-16-17(22)21(18(24)25-16)12-5-8-15(20)14(19)10-12/h3-10H,2H2,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFPCEQTEJWVCC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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(5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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(5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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(5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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(5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
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(5E)-3-(3-chloro-4-fluorophenyl)-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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